

Spectroscopic Characterization of Oxirane, ((2-cyclopentylphenoxy)methyl)-: A Technical Guide

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Compound of Interest

Compound Name: Oxirane, ((2-cyclopentylphenoxy)methyl)-

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Introduction: This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for the compound **Oxirane, ((2-cyclopentylphenoxy)methyl)-**, with the CAS number 28163-40-8 and molecular formula C₁₄H₁₈O₂.^[1] Due to the limited availability of direct experimental spectra for this specific molecule, this document presents predicted and comparative data based on analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided, along with a generalized workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the expected quantitative data for **Oxirane, ((2-cyclopentylphenoxy)methyl)-**. These values are estimations derived from spectral data of structurally related compounds containing cyclopentyl, phenoxy, and oxirane moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|-----------------------------|
| ~ 7.2 - 7.5 | m | 2H | Ar-H |
| ~ 6.8 - 7.0 | m | 2H | Ar-H |
| ~ 4.3 | dd | 1H | O-CH ₂ -CH |
| ~ 4.0 | dd | 1H | O-CH ₂ -CH |
| ~ 3.5 | m | 1H | Cyclopentyl-CH |
| ~ 3.3 | m | 1H | Oxirane-CH |
| ~ 2.9 | dd | 1H | Oxirane-CH ₂ |
| ~ 2.7 | dd | 1H | Oxirane-CH ₂ |
| ~ 1.5 - 2.1 | m | 8H | Cyclopentyl-CH ₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-----------------------------|
| ~ 155 | Ar-C-O |
| ~ 135 | Ar-C-Cyclopentyl |
| ~ 128 | Ar-CH |
| ~ 125 | Ar-CH |
| ~ 121 | Ar-CH |
| ~ 112 | Ar-CH |
| ~ 70 | O-CH ₂ |
| ~ 50 | Oxirane-CH |
| ~ 45 | Oxirane-CH ₂ |
| ~ 40 | Cyclopentyl-CH |
| ~ 33 | Cyclopentyl-CH ₂ |
| ~ 25 | Cyclopentyl-CH ₂ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| ~ 3050 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2960 - 2850 | Strong | Aliphatic C-H Stretch |
| ~ 1600, 1500 | Medium-Strong | Aromatic C=C Bending |
| ~ 1240 | Strong | Aryl Ether C-O Stretch |
| ~ 950 - 850 | Medium-Strong | Oxirane Ring Vibration (Asymmetric Stretch) |
| ~ 850 - 750 | Medium | Oxirane Ring Vibration (Symmetric Stretch) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|-----------------------------------|
| 218 | Moderate | $[M]^+$ (Molecular Ion) |
| 175 | High | $[M - C_3H_5O]^+$ |
| 149 | Moderate | $[C_9H_9O_2]^+$ |
| 121 | High | $[C_8H_9O]^+$ |
| 91 | Moderate | $[C_7H_7]^+$ (Tropylium ion) |
| 69 | High | $[C_5H_9]^+$ (Cyclopentyl cation) |
| 43 | High | $[C_3H_7]^+$ or $[C_2H_3O]^+$ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 10-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, Acetone- d_6).
 - For ^{13}C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
 - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Data Acquisition:

- Record ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer.
- Acquire a standard ^1H spectrum using a single-pulse experiment.
- Acquire a broadband proton-decoupled ^{13}C spectrum.
- If further structural elucidation is needed, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method for Liquids):
 - Place a small drop of the neat liquid sample onto a clean, dry salt plate (e.g., KBr or NaCl).
 - Gently place a second salt plate on top of the first to create a thin, uniform film of the liquid between the plates.
 - Ensure there are no air bubbles trapped between the plates.
- Data Acquisition (FTIR):
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The data is typically collected over a range of 4000 to 400 cm^{-1} .
 - A background spectrum of the clean, empty salt plates should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction:
 - Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. For direct insertion, a small amount

of the sample is placed in a capillary tube at the end of the probe.

- Ionization (Electron Ionization - EI):
 - The sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and extensive fragmentation of the molecule. Electron ionization is a hard ionization technique useful for structural elucidation.^{[2][3]}
- Mass Analysis:
 - The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
- Detection:
 - An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Generalized workflow for spectroscopic analysis.

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